2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a benzohydrazide moiety, and chlorobenzylidene groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.
Condensation Reaction: The thiazolidinone intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with 4-butanoylbenzohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzylidene groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new polymers and coatings, owing to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it could induce apoptosis in cancer cells by interacting with cellular proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-{4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
- 2-chloro-N’-{4-[(5Z)-5-(2-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
Uniqueness
Compared to similar compounds, 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer enhanced biological activity or selectivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17Cl2N3O3S2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-8-3-1-6-13(15)12-17-20(29)26(21(30)31-17)11-5-10-18(27)24-25-19(28)14-7-2-4-9-16(14)23/h1-4,6-9,12H,5,10-11H2,(H,24,27)(H,25,28)/b17-12- |
InChI Key |
FUJADAGZNZJBJZ-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.